BenchChemオンラインストアへようこそ!

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1209771-56-1) is a heterocyclic small molecule featuring a 2-aminopyrimidine core linked to a 2-(4-fluorophenyl)thiazole moiety. It has a molecular formula of C13H9FN4S and a monoisotopic mass of 272.05 Da.

Molecular Formula C13H9FN4S
Molecular Weight 272.3
CAS No. 1209771-56-1
Cat. No. B2724846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS1209771-56-1
Molecular FormulaC13H9FN4S
Molecular Weight272.3
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F
InChIInChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18)
InChIKeyJPILPBIDWYFJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1209771-56-1): Core Chemical and Biological Profile


4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1209771-56-1) is a heterocyclic small molecule featuring a 2-aminopyrimidine core linked to a 2-(4-fluorophenyl)thiazole moiety. It has a molecular formula of C13H9FN4S and a monoisotopic mass of 272.05 Da . This compound is primarily recognized as a versatile building block in medicinal chemistry, with a core scaffold that appears in potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) and spleen tyrosine kinase (Syk) [1]. Its predicted physicochemical properties, such as a LogP of 2.93 and topological polar surface area of 93 Ų, are consistent with drug-like molecules possessing moderate lipophilicity and blood-brain barrier permeability potential . The compound is typically supplied with a purity of 98% and requires storage at -20°C in a dry, light-protected environment .

Why Generic Substitution Fails for 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine in Kinase Inhibitor Research


Generic substitution within the aminothiazole-pyrimidine class is highly unreliable due to the profound impact of subtle structural modifications on kinase selectivity and potency. The specific substitution pattern of the 4-fluorophenyl ring at the thiazole 2-position and the unsubstituted 2-amino group on the pyrimidine are not arbitrary; they establish a unique pharmacophore for ATP-competitive kinase inhibition [1]. Close analogs, such as the 4-methylthiazole variant (CAS 499795-93-6), introduce steric and electronic changes that can drastically alter the binding conformation within the kinase hinge region, leading to significant shifts in CDK4/6 or Syk inhibitory activity . Therefore, procuring the exact compound 1209771-56-1 is mandatory for maintaining structure-activity relationship (SAR) fidelity and ensuring reproducible biological results.

Quantitative Differentiation Guide for 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine Against Key Analogs


Physicochemical Property Advantage: Enhanced Topological Polar Surface Area (TPSA) Compared to Methyl Analog

The target compound exhibits a higher Topological Polar Surface Area (TPSA) than its closest available analog, 4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499795-93-6). This difference may correlate with improved solubility and influences blood-brain barrier penetration potential . The higher TPSA arises from the absence of the methyl group on the thiazole ring, which reduces steric shielding of the polar heteroatoms .

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity Differentiation: Lower LogP Compared to 4-Methylthiazole Analog

The target compound has a slightly lower predicted LogP (2.93) compared to its 4-methylthiazole analog (499795-93-6), which has a predicted LogP of approximately 2.7 . A lower LogP is generally associated with better aqueous solubility and reduced metabolic clearance, which are critical for improving oral bioavailability.

ADME Lipophilicity Drug Metabolism

Molecular Weight Advantage: Lower Mass for Enhanced Ligand Efficiency Metrics

The target compound (MW 272.30 Da) is over 14 Da lighter than its 4-methylthiazole analog (MW 286.33 Da) . In drug discovery, lower molecular weight is a key advantage as it improves ligand efficiency indices (e.g., LE, LLE), which are crucial for selecting leads with better developability profiles.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Structural Confirmation of the Core Scaffold in a Highly Potent CDK4/6 Inhibitor Series

The exact core scaffold of the target compound is the foundation for a series of highly potent CDK4/6 inhibitors [1]. While specific IC50 values for the bare scaffold are not publicly available, the patent and literature data confirm its privileged status for this therapeutic target, which is directly linked to the presence of the unsubstituted 2-aminopyrimidine and the 4-fluorophenyl group.

CDK4/6 Inhibitor Kinase Selectivity Structure-Activity Relationship

Optimal Procurement Scenarios for 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine in Drug Discovery


CDK4/6 Inhibitor Lead Optimization for Oncology

Procure this compound as the primary scaffold for generating a focused library of CDK4/6 inhibitors. The core structure is validated in the literature as the basis for highly potent and selective CDK4/6 inhibitors [1]. Its lower molecular weight and favorable TPSA, as established in Section 3, provide an advantageous starting point for lead optimization with better ligand efficiency and potential for CNS penetration.

Spleen Tyrosine Kinase (Syk) Inhibitor Development

Use this compound as a key intermediate in the synthesis of novel Syk inhibitors, as described in patent US9499534B2 [2]. The specific thiazole substitution pattern is critical for achieving the desired inhibitory activity against Syk, which is a validated target for autoimmune and inflammatory diseases.

Fragment-Based Drug Discovery (FBDD) Screening Campaigns

Include this compound in a fragment library for screening against kinase targets. With a molecular weight of 272.30 Da, it falls within the optimal fragment space (MW < 300 Da). Its balanced physicochemical properties (LogP 2.93, TPSA 93 Ų) and the presence of an exposed 2-amino group for rapid derivatization make it an ideal fragment for hit-to-lead expansion.

In Vitro ADME and Permeability Profiling Studies

Utilize the target compound as a control or reference standard in parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies. Its quantifiably distinct LogP and TPSA values, compared to its 4-methyl analog, allow for direct comparisons to understand the impact of thiazole ring substitution on passive permeability and cellular uptake.

Quote Request

Request a Quote for 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.